molecular formula C22H29N3O5 B2627287 1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361718-12-7

1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2627287
CAS No.: 2361718-12-7
M. Wt: 415.49
InChI Key: MKYKMZRIGZCDFO-UHFFFAOYSA-N
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Description

1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperazine and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the 2,4-dimethoxybenzoyl group: This step involves the acylation of the piperazine ring using 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling of the piperidine and piperazine rings: This step involves the use of coupling agents such as carbodiimides to form the amide bond.

    Introduction of the prop-2-en-1-one group: This final step involves the reaction of the intermediate compound with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or piperidine derivatives.

Scientific Research Applications

1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one: can be compared with other piperazine and piperidine derivatives.

    2,4-Dimethoxybenzoyl derivatives: These compounds share the benzoyl group and may have similar biological activities.

    Piperazine derivatives: Compounds like 1-benzylpiperazine have similar ring structures and may exhibit comparable pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-[4-(2,4-dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5/c1-4-20(26)23-9-7-16(8-10-23)21(27)24-11-13-25(14-12-24)22(28)18-6-5-17(29-2)15-19(18)30-3/h4-6,15-16H,1,7-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYKMZRIGZCDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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